molecular formula C11H8N4O B2624472 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile CAS No. 339020-78-9

2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile

Cat. No.: B2624472
CAS No.: 339020-78-9
M. Wt: 212.212
InChI Key: VNZSZIQXNQUOOD-UHFFFAOYSA-N
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Description

2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile typically involves the condensation of 5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde with 2-aminobenzonitrile under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and nitrile groups. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile is unique due to the specific combination of the pyrazole and benzonitrile moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-oxo-1,2-dihydropyrazol-4-yl)methylideneamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-5-8-3-1-2-4-10(8)13-6-9-7-14-15-11(9)16/h1-4,6-7H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGAFPBLXYJWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N=CC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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